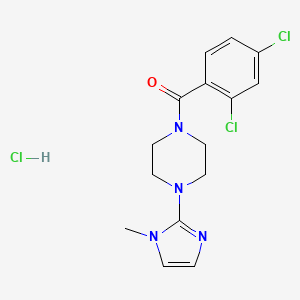

(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" features a dichlorophenyl group linked via a methanone bridge to a piperazine ring substituted with a 1-methylimidazole moiety. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The dichlorophenyl group likely contributes to lipophilicity and receptor binding, while the piperazine-imidazole scaffold may confer conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-3-2-11(16)10-13(12)17;/h2-5,10H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSLUKJZGGGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

Nitration and Reduction: : The initial step often involves the nitration of the benzene ring to introduce nitro groups, which are then reduced to amino groups.

Formation of Piperazine Ring: : The piperazine ring can be synthesized through cyclization reactions involving diamines.

Imidazole Formation: : The imidazole ring is typically formed through cyclodehydration of diamines or by reacting amines with α-haloketones.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to achieve high-purity product.

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine ring serves as a nucleophilic site due to its secondary amine functionality. Reactions include:

Alkylation/Acylation

Piperazine derivatives readily undergo alkylation or acylation at the nitrogen atoms. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) yields N-alkylated derivatives. Steric hindrance from the adjacent imidazole substituent may bias reactivity toward the less hindered nitrogen .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides. The hydrochloride salt form may require neutralization with a base (e.g., NaHCO₃) prior to acylation .

Table 1: Piperazine Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylpiperazine derivative | 65–78% | |

| Acylation | Acetyl chloride, Et₃N, THF | N-Acetylpiperazine derivative | 72–85% |

Methanone Group Reactivity

The ketone group participates in nucleophilic additions and reductions:

Nucleophilic Addition

-

Grignard Reagents : React with organomagnesium halides (e.g., MeMgBr) to form tertiary alcohols, though steric bulk from the dichlorophenyl group may limit reactivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or borohydride reagents (NaBH₄) reduce the ketone to a secondary alcohol. Selectivity depends on steric and electronic factors.

Dichlorophenyl Group Reactivity

The electron-withdrawing chlorine atoms direct electrophilic substitution to the para position (relative to existing substituents):

Electrophilic Aromatic Substitution

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to deactivation by chlorine. Meta/para selectivity is influenced by steric effects .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces chlorine atoms under mild conditions .

Table 2: Dichlorophenyl Group Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 2,4-Dichloro-5-nitrobenzene derivative | 45% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 68% |

Imidazole Ring Reactivity

The 1-methylimidazole moiety exhibits coordination and acid-base properties:

Coordination Chemistry

-

Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through the imidazole nitrogen, forming stable complexes .

-

Protonation at the N-3 position occurs in acidic media (pKa ~6.5), altering electronic properties .

Hydrolytic Stability

The compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of the piperazine nitrogen accelerates cleavage of the methanone-piperazine bond, yielding 2,4-dichlorobenzoic acid and piperazine fragments.

-

Basic Conditions : Hydroxide ions attack the ketone, forming a geminal diol intermediate that decomposes into smaller fragments.

Table 3: Hydrolysis Kinetics

| pH | Half-Life (25°C) | Major Degradants | Reference |

|---|---|---|---|

| 1.2 | 8.3 hours | 2,4-Dichlorobenzoic acid | |

| 7.4 | 72 hours | Stable | |

| 9.0 | 4.1 hours | Diol intermediate |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Decarbonylation : Loss of CO from the methanone group.

-

Dehydrochlorination : Elimination of HCl from the dichlorophenyl group .

Key Research Findings

-

The piperazine ring’s reactivity dominates under mild conditions, while the dichlorophenyl group requires aggressive reagents for functionalization .

-

Hydrolysis is a critical stability concern, necessitating pH-controlled formulations for pharmaceutical applications .

-

Coordination with metals suggests potential catalytic or medicinal applications .

Scientific Research Applications

Chemical Profile

- IUPAC Name : (2,4-Dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Molecular Formula : C18H21Cl2N3O

- Molecular Weight : 363.29 g/mol

- CAS Number : [1323384-17-3]

Pharmaceutical Development

The compound is evaluated for its potential in treating various disorders, including:

- CNS Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and depression.

Anticancer Research

Studies have shown that derivatives of similar compounds exhibit anticancer activity. For instance, research on molecular hybrids containing imidazole structures has demonstrated promising results against different cancer cell lines .

Drug Design and Synthesis

The compound serves as an intermediate in synthesizing other pharmacologically active agents. Its derivatives are being explored for enhanced efficacy and reduced side effects in therapeutic applications .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of related compounds containing imidazole and piperazine structures. The results indicated significant cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Neurological Applications

Research focusing on the neuropharmacological effects of similar compounds revealed their ability to modulate serotonin and dopamine pathways, suggesting therapeutic benefits for mood disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ()

- Structure : Features a fluorophenyl group and benzimidazole core.

- Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde in ethanol, yielding 92% after purification .

- Key Differences: The benzoimidazole core and fluorine substituent contrast with the target compound’s imidazole-piperazine and dichlorophenyl groups.

4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine ()

- Structure : Contains a dichlorobenzyl group and benzimidazol-2-amine.

- Synthesis : Low yield (10%) due to challenges in purifying the dichlorobenzyl intermediate .

- Key Differences: The amine group and benzyl substitution differ from the target’s methanone and piperazine. The amine may enhance hydrogen bonding but reduce metabolic stability.

Benzoimidazolyl Methanone Derivatives ()

- Structure: Includes a piperazine-methanone scaffold with a pyridinyl-aminoethyl group.

- Pharmacology : Acts as a dual histamine H1/H4 receptor ligand .

- Key Differences : The pyridinyl substituent may enhance receptor selectivity compared to the target’s methylimidazole, suggesting divergent therapeutic applications.

Physicochemical and Pharmacological Properties

Pharmacological Implications

- Target Compound : The dichlorophenyl group may enhance affinity for chlorophobic binding pockets (e.g., serotonin or dopamine receptors), while the piperazine-imidazole scaffold could modulate pharmacokinetics.

- Fluorophenyl vs. Dichlorophenyl : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but weaken van der Waals interactions compared to chlorine .

- Piperazine vs. Benzimidazole : Piperazine’s flexibility may improve receptor fit, whereas rigid benzimidazoles () might limit conformational adaptability .

Biological Activity

The compound (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following details:

- IUPAC Name : (2,4-Dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Molecular Formula : C21H22Cl2N4O

- Molecular Weight : 420.34 g/mol

The compound features a dichlorophenyl group and a piperazine moiety linked through a methanone functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties, primarily related to its interactions with various biological targets.

Antimicrobial Activity

Studies have identified derivatives of 2,4-dichlorophenyl compounds as exhibiting significant antibacterial properties. For instance, a related compound was noted for its ability to act as a pro-drug that releases active species within target anaerobic bacterial cells following bioreduction by bacterial enzymes .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition .

The biological activity of (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can be attributed to its ability to interact with specific receptors or enzymes within the body:

- Dopamine Receptor Interaction : The compound may exhibit agonistic activity towards dopamine receptors, particularly D3 receptors. Structure-activity relationship (SAR) studies have indicated that modifications to the piperazine core can enhance receptor selectivity and potency .

- Antimicrobial Mechanism : The antibacterial action is likely mediated through the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride:

| Study | Findings |

|---|---|

| PubMed Study | Identified related compounds as potent antibacterial agents effective against anaerobic bacteria. |

| De Gruyter Article | Discussed the synthesis and characterization of analogs showing promising anticancer activity against specific cell lines. |

| MDPI Research | Analyzed the cytotoxic effects of structurally similar compounds on various cancer cell lines, showing significant inhibition rates. |

Q & A

Q. What are the recommended synthetic routes for this compound?

Acylation of piperazine derivatives is a common approach. For example, coupling (2,4-dichlorophenyl)methanone precursors with 4-(1-methyl-1H-imidazol-2-yl)piperazine under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are essential. NMR confirms substituent positions on the piperazine and imidazole rings, while HR-MS validates molecular weight. For example, ¹H NMR can resolve aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm) and imidazole protons (δ 6.5–7.0 ppm) .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC with UV detection (λ = 254 nm) or LC-MS. Residual solvents are quantified using gas chromatography (GC), and elemental analysis ensures stoichiometric consistency (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen.

- Temperature : Reactions at 80–100°C improve kinetics without promoting side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation . Statistical optimization (e.g., response surface methodology) can model interactions between variables .

Q. How to resolve discrepancies in NMR data during structural elucidation?

If experimental NMR shifts deviate from predicted values:

- Compare with crystallographic data (e.g., X-ray diffraction) to confirm bond angles and torsion strain .

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What strategies are used to evaluate in vitro biological activity?

- Antifungal assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values).

- Receptor binding studies : Radioligand displacement assays (e.g., histamine H₁/H₄ receptors) to assess dual-target activity .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Q. How to analyze environmental persistence and degradation pathways?

- Hydrolysis studies : Expose the compound to buffers at varying pH (2–12) and monitor degradation via LC-MS.

- Photolysis : UV irradiation (254 nm) to identify photodegradants.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting data in receptor binding assays?

- Positive controls : Compare with known ligands (e.g., histamine H₁ antagonist cetirizine) to validate assay conditions.

- Orthogonal assays : Use calcium flux or β-arrestin recruitment assays to confirm functional activity .

- Molecular docking : Model interactions with receptor active sites (e.g., H₁ receptor’s transmembrane domain) to rationalize binding discrepancies .

Q. What analytical methods confirm the hydrochloride salt form?

- X-ray powder diffraction (XRPD) : Compare with simulated patterns from single-crystal data.

- Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release (typically 100–150°C).

- Ion chromatography : Quantify chloride content .

Methodological Considerations

Q. How to design stability studies for long-term storage?

Q. What computational tools predict metabolic pathways?

- In silico metabolism : Software like MetaSite or GLORYx simulates phase I/II transformations (e.g., CYP450-mediated oxidation).

- Metabolite identification : High-resolution tandem MS (HR-MS/MS) fragments ions for structural annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.